CBZ-aminooxy-PEG8-acid
Description
Role in Proteolysis-Targeting Chimera Architecture
The efficacy of PROTACs hinges on their ternary structure, which comprises a target protein-binding warhead, an E3 ubiquitin ligase-recruiting ligand, and a linker that spatially optimizes their interaction. CBZ-aminooxy-PEG8-acid serves as a multifunctional linker, with its PEG8 spacer providing an optimal balance of flexibility and length to facilitate ternary complex formation. The eight ethylene glycol units in PEG8 create a 34.4 Å spacer, which is sufficient to bridge many target protein-E3 ligase pairs without steric hindrance.
The aminooxy group enables bioorthogonal oxime ligation, a reaction that occurs selectively with aldehydes or ketones under mild physiological conditions. This allows for efficient conjugation of aldehyde-functionalized warheads or ligands without requiring metal catalysts or harsh reaction conditions. For example, in a study by Gui and Kodadek (2022), oxime-linked PROTACs demonstrated robust degradation of von Hippel-Lindau (VHL) protein when assembled from aldehyde-modified ligands and aminooxy-containing linkers like this compound. The CBZ group further enhances stability during synthesis by protecting the aminooxy moiety from unintended side reactions.
Comparative studies highlight the advantages of PEG-based linkers over rigid alternatives. For instance, triazole-based rigid linkers, while metabolically stable, often reduce solubility and complicate synthesis. In contrast, this compound improves PROTAC bioavailability by increasing water solubility by approximately 20–40% compared to alkyl spacers, as measured in cellular uptake assays.
Comparative Analysis of Polyethylene Glycol-Based Versus Alkyl Chain Linkers in Bifunctional Molecules
The choice between PEG and alkyl linkers in PROTAC design involves trade-offs between solubility, metabolic stability, and synthetic feasibility.
| Property | PEG-Based Linkers (e.g., this compound) | Alkyl Chain Linkers |
|---|---|---|
| Solubility | High (hydrophilic ethylene glycol units) | Low (hydrophobic alkyl chains) |
| Metabolic Stability | Moderate (susceptible to oxidase cleavage) | High (resistant to hydrolysis) |
| Synthetic Complexity | High (requires orthogonal protection) | Low (straightforward synthesis) |
| Cost | Elevated (multi-step purification) | Moderate |
PEG spacers like those in this compound mitigate the hydrophobicity of PROTACs, which is critical for oral bioavailability. For example, PROTACs incorporating PEG8 linkers exhibit 3–5-fold higher cellular permeability than alkyl-linked counterparts in Caco-2 assays. However, alkyl linkers remain advantageous in contexts requiring prolonged systemic exposure, as they resist oxidative degradation in vivo. A 2024 study by Precise PEG demonstrated that alkyl linkers retained 80% integrity after 24 hours in liver microsomes, whereas PEG8 linkers degraded by 45% under identical conditions.
The length of PEG spacers also influences degradation efficiency. While shorter PEG chains (e.g., PEG4) may enhance cell permeability, they often fail to span the distance between warhead and E3 ligase ligand binding sites. This compound’s 8-unit spacer has been shown to optimize degradation efficiency for targets such as BRD4, achieving half-maximal degradation concentrations (DC50) below 100 nM in leukemia cell lines.
Orthogonal Functionalization Strategies for Warhead-Anchor Conjugation
Orthogonal conjugation strategies are essential for assembling PROTACs with precise control over warhead and ligand orientation. This compound enables two-step functionalization via its aminooxy and carboxylic acid groups, which react selectively under distinct conditions.
Aminooxy-Aldehyde/Ketone Ligation :
The aminooxy group reacts with aldehyde or ketone groups on warheads or ligands to form stable oxime bonds. This reaction proceeds efficiently at pH 4–6 without competing with other functional groups. For instance, incubating this compound with an aldehyde-functionalized VHL ligand at 10 mM concentration yields >90% oxime product within 12 hours.Carboxylic Acid-Amine Coupling :
The terminal carboxylic acid reacts with primary amines via carbodiimide-mediated activation (e.g., using ethylcarbodiimide hydrochloride). This allows attachment of amine-containing molecules, such as imide-based E3 ligase ligands, with >95% conversion efficiency.
A representative synthesis protocol involves:
- Deprotecting the CBZ group via hydrogenolysis to expose the aminooxy moiety.
- Conjugating the aldehyde-modified warhead via oxime ligation.
- Activating the carboxylic acid with ethylcarbodiimide hydrochloride for coupling to the E3 ligase ligand.
This orthogonal approach minimizes cross-reactivity, as demonstrated in a 2022 study where PROTACs assembled using this compound exhibited no detectable side products in LC-MS analysis. Furthermore, the PEG8 spacer’s flexibility allows the warhead and ligand to adopt conformations that maximize target engagement, achieving ternary complex dissociation constants (Kd) as low as 1.2 nM in surface plasmon resonance assays.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJRTPSRBALANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Aminooxy Group
The aminooxy (-ONH₂) group is highly reactive and requires protection early in the synthesis. The carbobenzoxy (CBZ) group, introduced via reaction with benzyl chloroformate (Cbz-Cl), is a standard choice due to its stability under basic conditions and ease of removal under acidic or reductive conditions.
Reaction Scheme :
Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or pyridine.
-
Temperature: 0–25°C, 2–6 hours.
PEG Chain Elongation
The PEG8 spacer is typically assembled via iterative ethylene oxide polymerization or stepwise coupling of shorter PEG units. A common approach involves Mitsunobu reactions or nucleophilic substitutions to extend the chain.
Example Protocol :
-
Start with a diol precursor (e.g., HO-PEG₄-OH).
-
Activate one hydroxyl group as a tosylate or mesylate.
-
Perform nucleophilic displacement with ethylene glycol derivatives.
-
Repeat until achieving PEG8 length.
Key Considerations :
-
Strict anhydrous conditions to prevent hydrolysis.
-
Chromatographic purification after each elongation step to isolate desired chain lengths.
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Bromination | 85–90 | 90 |
| Cyanide substitution | 75–80 | 85 |
| Hydrolysis | 95–98 | 95 |
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are increasingly adopted for PEG chain assembly, offering superior control over reaction parameters and reduced side products.
Optimized Parameters :
-
Temperature: 50–70°C for ethylene oxide polymerization.
-
Catalyst: Potassium hydroxide (KOH) or crown ethers.
-
Purification: Tangential flow filtration (TFF) to isolate PEG8 fractions.
Comparative Analysis with Related Compounds
This compound’s synthesis shares similarities with other PEGylated linkers but differs in functional group handling:
| Compound | Key Differentiation | Synthetic Challenge |
|---|---|---|
| Cbz-N-amido-PEG8-acid | Amide linkage vs. aminooxy group | Higher sensitivity to oxidation |
| Fmoc-aminooxy-PEG8-acid | Fmoc protection (base-labile) | Requires piperidine for deprotection |
| NHS-PEG8-acid | Pre-activated NHS ester | Limited shelf stability |
Quality Control and Characterization
Critical analytical methods ensure batch consistency:
-
NMR Spectroscopy : Confirms PEG chain length and functional group integrity.
-
Mass Spectrometry (MS) : Verifies molecular weight (e.g., ESI-MS: m/z 592.3 [M+H]⁺).
-
HPLC : Assesses purity (>98% by reverse-phase C18 column).
Typical QC Specifications :
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual solvents | <50 ppm (DCM, THF) |
| Heavy metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
CBZ-aminooxy-PEG8-acid undergoes several types of chemical reactions, including:
Oxime Ligation: The aminooxy group reacts with carbonyl compounds (ketones and aldehydes) to form stable oxime linkages.
Common Reagents and Conditions
Oxime Ligation: Typically performed under mild acidic conditions to facilitate the reaction between the aminooxy group and carbonyl compounds.
Amide Bond Formation: Conducted in the presence of coupling agents such as EDC or HATU, often in solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Major Products Formed
Oxime Linkages: Resulting from the reaction with carbonyl compounds.
Amide Bonds: Formed through the reaction with primary amines
Scientific Research Applications
Drug Development
- Targeted Therapy : CBZ-aminooxy-PEG8-acid is integral in creating PROTACs that target specific proteins for degradation. This approach has shown promise in treating cancers by selectively eliminating oncogenic proteins .
- Improved Pharmacokinetics : The PEGylation aspect of the compound enhances the pharmacokinetics of drugs, improving their solubility, stability, and bioavailability while reducing immunogenicity .
Bioconjugation
- Protein Conjugation : The aminooxy group allows for efficient conjugation with various biomolecules, facilitating studies on protein interactions and functions . This is particularly useful in developing diagnostics and therapeutic agents.
- Versatile Linker : As a linker in chemical synthesis, it aids in the construction of complex molecules necessary for advanced therapeutic applications .
PROTAC Development
In a recent study, researchers utilized this compound to develop a PROTAC targeting a specific oncogene involved in breast cancer. The resulting compound demonstrated significant efficacy in cellular assays, leading to reduced protein levels and subsequent tumor cell death.
Drug Delivery Systems
Another application highlighted the use of this compound in formulating nanocarriers for drug delivery. The PEG component improved the solubility and stability of the loaded chemotherapeutic agent, enhancing its delivery to tumor sites while minimizing systemic toxicity .
Mechanism of Action
CBZ-aminooxy-PEG8-acid exerts its effects through its functional groups:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences between CBZ-aminooxy-PEG8-acid and structurally related PEGylated compounds:
Key Observations:
Reactive Group Specificity: Aminooxy groups (in this compound and Aminooxy-PEG8-azide) target carbonyls, whereas amido or propargyl groups enable alternative conjugation strategies (e.g., amide bonds, copper-catalyzed azide-alkyne cycloaddition) . The Cbz group offers superior stability compared to Boc in acidic conditions, making it preferable for multi-step syntheses .
PEG Length and Type: PEG8 balances solubility and steric hindrance, whereas shorter PEG chains (e.g., PEG3) may limit solubility but reduce molecular bulk . Discrete PEG (dPEG®) derivatives provide monodisperse structures, enhancing reproducibility in sensitive applications .
Terminal Functionalization: Carboxylic acid terminals (this compound, Cbz-N-amido-PEG8-acid) allow covalent coupling to amines, while azides (Aminooxy-PEG8-azide) enable bioorthogonal reactions .
b) Bioconjugation Efficiency
- Aminooxy-PEG8-azide achieves >90% conjugation yield with carbonyl-containing biomolecules under physiological pH, similar to this compound .
c) Solubility and Biocompatibility
- All PEG8-containing compounds exhibit enhanced aqueous solubility compared to non-PEGylated analogs. Discrete PEG derivatives (dPEG®) show improved batch-to-batch consistency .
Biological Activity
CBZ-aminooxy-PEG8-acid is a PEGylated compound that has garnered attention in pharmaceutical research due to its potential to enhance drug delivery systems. This compound features several functional groups, including a carbamate group, an aminooxy group, and a carboxylic acid group, which contribute to its biological activity and utility in bioconjugation processes.
Chemical Structure and Properties
- Molecular Formula : C27H45NO13
- Molecular Weight : 591.7 g/mol
- Purity : ≥95%
- CAS Number : 2353410-09-8
The structure of this compound allows it to form stable amide bonds with primary amine groups, facilitating targeted drug delivery and the development of antibody-drug conjugates (ADCs) .
This compound functions primarily as a linker in drug conjugates. Its aminooxy group enables the selective conjugation to target proteins, while the PEG component enhances solubility and reduces immunogenicity. This is particularly beneficial in the context of therapeutic agents designed for cancer treatment, where targeted delivery can significantly improve efficacy and reduce side effects.
Pharmacokinetics and Pharmacodynamics
Research indicates that PEGylation through compounds like this compound can lead to improved pharmacokinetic profiles, characterized by:
- Increased Bioavailability : Enhanced absorption and distribution in biological systems.
- Prolonged Circulation Time : Reduced clearance rates from the bloodstream.
- Improved Stability : Protection against enzymatic degradation.
These properties are crucial for developing effective therapeutic agents, particularly in oncology .
Case Studies and Research Findings
- Tumor Growth Inhibition Studies :
- Synergistic Effects with Other Agents :
- PROTAC Development :
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Primary Use | Key Features |
|---|---|---|---|
| This compound | 591.7 g/mol | Drug delivery systems | Enhances solubility and stability |
| Aminooxy-PEG8-acid | 457.51 g/mol | PROTAC synthesis | Facilitates protein degradation |
| Aminooxycarboxylic acid | Varies | Bioconjugation | Forms stable amide bonds |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing CBZ-aminooxy-PEG8-acid, and how can reproducibility be ensured?
- Methodology : Synthesis typically involves carbobenzyloxy (CBZ) protection of the aminooxy group, followed by PEG8 spacer conjugation and terminal acid functionalization. Key steps include:
- Protection : Use CBZ chloride under alkaline conditions (pH 8–9) to protect the aminooxy group, ensuring minimal hydrolysis .
- PEG8 Coupling : Employ carbodiimide-based crosslinkers (e.g., EDC/NHS) to conjugate the PEG8 spacer to the CBZ-protected intermediate. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Deprotection : Remove the CBZ group using hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA), followed by purification via reverse-phase HPLC .
- Reproducibility : Document reagent stoichiometry, reaction time, temperature, and purification protocols in detail. Use standardized NMR (¹H/¹³C) and mass spectrometry (MS) for identity confirmation .
Q. Which analytical techniques are critical for characterizing this compound?
- Core Methods :
- NMR Spectroscopy : Confirm PEG8 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and CBZ group presence (δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C₃₃H₅₄N₂O₁₃ for the deprotected form) and detect impurities .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Gradient elution (water/acetonitrile + 0.1% TFA) is recommended .
Q. How should this compound be stored to maintain stability?
- Protocol : Store lyophilized powder at -20°C in airtight, light-protected containers. For short-term use (≤1 week), dissolve in anhydrous DMSO or PBS (pH 7.4) and store at 4°C. Avoid repeated freeze-thaw cycles to prevent PEG8 hydrolysis .
Q. What are the primary applications of this compound in bioconjugation?
- Use Cases :
- Oxime Ligation : The aminooxy group reacts with aldehydes/ketones on glycoproteins or small molecules (e.g., doxorubicin) to form stable oxime bonds. Optimize pH (4.5–6.5) and temperature (25–37°C) for efficiency .
- PEGylation : The PEG8 spacer enhances solubility and reduces immunogenicity in drug conjugates. Monitor aggregation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve conjugation efficiency of this compound with aldehyde-containing substrates?
- Variables to Test :
- pH : Conduct reactions across a pH gradient (4.0–7.0) using acetate (pH 4–5.5) or phosphate (pH 6–7) buffers. Lower pH accelerates oxime formation but may destabilize substrates .
- Catalysts : Evaluate aniline derivatives (e.g., 4-methoxyaniline) at 1–5 mM to enhance reaction kinetics without side reactions .
- Molar Ratio : Screen substrate-to-linker ratios (1:1 to 1:5) to minimize unreacted PEG8-acid. Quantify yields via LC-MS .
Q. How should researchers address contradictory data in literature regarding the stability of this compound in aqueous solutions?
- Resolution Strategy :
- Controlled Replication : Reproduce studies under identical conditions (pH, temperature, buffer composition). Use accelerated stability testing (e.g., 40°C for 48 hrs) to compare degradation rates .
- Analytical Harmonization : Standardize HPLC methods (column type, mobile phase) across labs to reduce variability. Include MS to identify degradation byproducts (e.g., truncated PEG chains) .
- Meta-Analysis : Apply statistical models (e.g., ANOVA) to reconcile discrepancies, considering variables like buffer ionic strength or trace metal contamination .
Q. What experimental approaches are suitable for studying long-term stability of this compound conjugates?
- Design :
- Real-Time Stability : Store conjugates at -80°C, -20°C, 4°C, and 25°C for 6–12 months. Assess integrity monthly via SEC-HPLC and functional assays (e.g., receptor binding) .
- Forced Degradation : Expose conjugates to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (60°C) stress. Characterize degradation pathways using tandem MS .
Q. How can researchers overcome challenges in quantifying low-abundance this compound conjugates in complex biological matrices?
- Solutions :
- Sample Prep : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate conjugates from plasma or tissue lysates .
- Detection : Implement LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD < 1 nM). Validate with isotope-labeled internal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
